molecular formula C10H14N2O B1330284 n-(3-Aminopropyl)benzamide CAS No. 6108-74-3

n-(3-Aminopropyl)benzamide

Cat. No. B1330284
Key on ui cas rn: 6108-74-3
M. Wt: 178.23 g/mol
InChI Key: AOGPUGLWMPUQQZ-UHFFFAOYSA-N
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Patent
US06756382B2

Procedure details

Benzamide (25 g, 0.20 mol) and 1,3-diaminopropane (45.9 g, 0.60 mol) were combined in a Parr vessel and heated to 150° C. for 15 hours. The vessel was cooled and the reaction mixture was concentrated under vacuum to remove excess diamine. The residue was dissolved in water (500 mL) and concentrated hydrochloric acid was added to adjust the pH to <1. The resulting precipitate (starting benzamide and diacylated product) was removed by filtration. The filtrate was washed with dichloromethane. The aqueous layer was made strongly basic by the addition of 50% sodium hydroxide and then it was extracted with dichloromethane (4×300 mL). The extracts were combined, washed with brine (300 mL), dried over sodium sulfate and then concentrated under vacuum to provide 11.9 g of N-(3-aminopropyl)benzamide as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][CH2:11][CH2:12][CH2:13]N>>[NH2:10][CH2:11][CH2:12][CH2:13][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Two
Name
Quantity
45.9 g
Type
reactant
Smiles
NCCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess diamine
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (500 mL)
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
The resulting precipitate (starting benzamide and diacylated product) was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with dichloromethane
ADDITION
Type
ADDITION
Details
The aqueous layer was made strongly basic by the addition of 50% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
it was extracted with dichloromethane (4×300 mL)
WASH
Type
WASH
Details
washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NCCCNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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